Cas no 503-55-9 (Ethyl 5,5-difluorohexanoate)

Ethyl 5,5-difluorohexanoate 化学的及び物理的性質
名前と識別子
-
- DTXCID70630090
- 503-55-9
- HRPQITWESCANBX-UHFFFAOYSA-N
- Ethyl 5,5-Difluorohexanoate
- AKOS006315576
- DTXSID50679341
- F70656
- 967-769-0
- EN300-7812224
- Ethyl 5,5-difluorohexanoate
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- MDL: MFCD18379708
- インチ: InChI=1S/C8H14F2O2/c1-3-12-7(11)5-4-6-8(2,9)10/h3-6H2,1-2H3
- InChIKey: HRPQITWESCANBX-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)CCCC(C)(F)F
計算された属性
- せいみつぶんしりょう: 180.09618601Da
- どういたいしつりょう: 180.09618601Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 26.3Ų
Ethyl 5,5-difluorohexanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7812224-1.0g |
ethyl 5,5-difluorohexanoate |
503-55-9 | 95.0% | 1.0g |
$699.0 | 2025-03-21 | |
Enamine | EN300-7812224-0.5g |
ethyl 5,5-difluorohexanoate |
503-55-9 | 95.0% | 0.5g |
$546.0 | 2025-03-21 | |
Enamine | EN300-7812224-0.25g |
ethyl 5,5-difluorohexanoate |
503-55-9 | 95.0% | 0.25g |
$347.0 | 2025-03-21 | |
Aaron | AR01FG4E-250mg |
Ethyl 5,5-Difluorohexanoate |
503-55-9 | 95% | 250mg |
$503.00 | 2025-02-14 | |
Aaron | AR01FG4E-500mg |
Ethyl 5,5-Difluorohexanoate |
503-55-9 | 95% | 500mg |
$776.00 | 2025-02-14 | |
Aaron | AR01FG4E-10g |
Ethyl 5,5-Difluorohexanoate |
503-55-9 | 95% | 10g |
$4160.00 | 2023-12-15 | |
1PlusChem | 1P01FFW2-100mg |
Ethyl 5,5-Difluorohexanoate |
503-55-9 | 95% | 100mg |
$350.00 | 2024-05-01 | |
1PlusChem | 1P01FFW2-500mg |
Ethyl 5,5-Difluorohexanoate |
503-55-9 | 95% | 500mg |
$737.00 | 2024-05-01 | |
1PlusChem | 1P01FFW2-1g |
Ethyl 5,5-Difluorohexanoate |
503-55-9 | 95% | 1g |
$926.00 | 2024-05-01 | |
1PlusChem | 1P01FFW2-50mg |
Ethyl 5,5-Difluorohexanoate |
503-55-9 | 95% | 50mg |
$255.00 | 2024-05-01 |
Ethyl 5,5-difluorohexanoate 関連文献
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
Ethyl 5,5-difluorohexanoateに関する追加情報
Ethyl 5,5-difluorohexanoate (CAS No. 503-55-9): Applications and Research Insights
Ethyl 5,5-difluorohexanoate, identified by the chemical compound identifier CAS No. 503-55-9, is an organic ester that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural properties, finds utility in various applications ranging from synthetic chemistry to potential bioactive molecule development. The presence of two fluorine atoms at the fifth carbon position imparts distinct electronic and steric effects, making it a valuable intermediate in the synthesis of more complex molecules.
The chemical structure of Ethyl 5,5-difluorohexanoate consists of a hexanoic acid backbone with fluorine substituents, esterified with ethanol. This configuration not only contributes to its stability but also enhances its reactivity in certain chemical transformations. The fluorine atoms, being highly electronegative, influence the polarity of the molecule and its interaction with other biochemical entities, which is a critical factor in pharmaceutical applications.
In recent years, there has been a surge in research focused on fluorinated compounds due to their enhanced metabolic stability and bioavailability. Ethyl 5,5-difluorohexanoate has been explored as a building block in the synthesis of fluorinated analogs of known drugs. The ability to introduce fluorine atoms into a molecular framework can significantly alter the pharmacokinetic properties of a drug candidate, often leading to improved efficacy and reduced side effects. This has prompted researchers to investigate Ethyl 5,5-difluorohexanoate as a precursor in developing novel therapeutic agents.
One of the most compelling aspects of Ethyl 5,5-difluorohexanoate is its role in medicinal chemistry. The compound has been utilized in the synthesis of fluorinated peptides and small molecules that exhibit promising biological activities. For instance, studies have shown that fluorinated derivatives of carboxylic esters can serve as potent inhibitors of certain enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The incorporation of fluorine into these molecules often enhances their binding affinity and selectivity.
The synthetic pathways involving Ethyl 5,5-difluorohexanoate are diverse and well-documented. One common method involves the reaction of 5,5-difluoro pentanoic acid with ethanol in the presence of an acid catalyst. This reaction typically proceeds under mild conditions and yields high yields of the desired product. The ease of synthesis makes Ethyl 5,5-difluorohexanoate an attractive choice for both academic research laboratories and industrial settings where scalability is a concern.
Furthermore, the applications of Ethyl 5,5-difluorohexanoate extend beyond pharmaceuticals. In materials science, for example, fluorinated esters like this one have been explored for their potential use in polymer formulations due to their ability to impart unique properties such as thermal stability and chemical resistance. The fluorine atoms can act as barriers against degradation, making these polymers suitable for high-performance applications.
The latest research trends indicate that Ethyl 5,5-difluorohexanoate is being increasingly utilized in drug discovery programs aimed at addressing unmet medical needs. By leveraging its structural features, researchers are developing novel compounds that target previously untouchable biological pathways. The compound's versatility as a synthetic intermediate allows for rapid modification and optimization of lead structures, expediting the drug development process.
In conclusion, Ethyl 5,5-difluorohexanoate (CAS No. 503-55-9) represents a significant asset in both academic and industrial research endeavors. Its unique structural characteristics and reactivity make it indispensable in synthetic chemistry and pharmaceutical development. As research continues to uncover new applications for fluorinated compounds, the importance of intermediates like this one is only set to grow. The ongoing exploration of its potential benefits underscores its relevance in advancing scientific knowledge and developing innovative solutions across multiple disciplines.
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